Aminotriazinone
Overview
Description
Aminotriazinone is a heterocyclic compound with potential biological activity . It is also known by the empirical formula C3H4N4O and has a molecular weight of 112.09 .
Synthesis Analysis
Aminotriazinone derivatives can be synthesized through various methods. For instance, one method involves the reaction of isothiourea with 2,3-diaza-3-pentenedioic anhydride . Another method involves the reaction of a compound of the formula II with phosgene and the compound of the formula III .
Molecular Structure Analysis
The molecular structure of Aminotriazinone is characterized by IR, 1H-NMR, and MS spectra . The compound is part of the aminotriazinone API family .
Chemical Reactions Analysis
Aminotriazinone derivatives undergo various chemical reactions. For example, they can react with allyl halides and allylmetal compounds . The mechanism of synthesis of aminotriazinone has been discussed in several studies .
Physical And Chemical Properties Analysis
Aminotriazinone has a molecular weight of 112.09 and belongs to the aminotriazinone API family . It is typically stored at temperatures between 2-8°C .
Scientific Research Applications
Synthesis Mechanisms and Optimization Triazinone, a heterocyclic compound, exhibits significant biological activity. The design, synthesis, and optimization of its derivatives, particularly aminotriazinone, play a crucial role in the development of insecticides. Researchers have synthesized and characterized six new triazinone derivatives, exploring the synthesis mechanisms of aminotriazinone in detail. This research provides insights into the molecular structure and potential applications of aminotriazinone derivatives in various industries (Zhang Hua, Liu Ji-hong, & Xu Qiang, 2007).
Chemical Properties and Reactions Aminotriazinone derivatives are versatile compounds with a range of applications. The synthesis and characterization of these compounds, including their infrared (IR), hydrogen-1 nuclear magnetic resonance (1H-NMR), and mass spectrometry (MS) spectra, shed light on their chemical properties and potential uses in various fields, particularly in agriculture and pharmacology. The detailed study of these derivatives provides a foundation for future innovations and applications in multiple disciplines (Hua‐Qi Zhang, Jihong Liu, & Qiang Xu, 2007).
Molecular Interactions and Biological Activity Understanding the molecular interactions and biological activity of aminotriazinone derivatives is vital for their application in therapeutic contexts. The complex chemical structures and reactions of these compounds offer a rich area of study for researchers seeking to develop new treatments and interventions. These insights are essential for advancing scientific knowledge and creating innovative solutions to health and environmental challenges (Paul J Thornalley, 2003).
Safety And Hazards
properties
IUPAC Name |
3-amino-4H-1,2,4-triazin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O/c4-3-6-2(8)1-5-7-3/h1H,(H3,4,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAYVVLCHUWASK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(NC1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2,5-dihydro-1,2,4-triazin-5-one | |
CAS RN |
1121-90-0 | |
Record name | 1,2,4-Triazin-5(2H)-one, 3-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-AMINO-1,2,4-TRIAZIN-5(2H)-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6VBT0DS49 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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